4-bromo-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]benzamide

STAT3 inhibition Benzoxazole‑benzamide SAR Cancer signaling

4‑Bromo‑N‑[2‑[(4‑chlorophenyl)methyl]‑1,3‑benzoxazol‑5‑yl]benzamide (CAS 785836‑69‑3) is a synthetic, small‑molecule benzoxazole‑benzamide conjugate (C₂₁H₁₄BrClN₂O₂, MW 441.71 g/mol) that belongs to a class of heterocyclic compounds extensively explored for kinase inhibition and anti‑proliferative activity [REFS‑1]. Its structure features a 4‑bromobenzamide moiety linked at the 5‑position of a 1,3‑benzoxazole core that bears a 4‑chlorobenzyl substituent at the 2‑position, a scaffold arrangement that is shared by a series of analogs with reported STAT3 and VEGFR‑2 inhibitory properties [REFS‑2].

Molecular Formula C21H14BrClN2O2
Molecular Weight 441.7 g/mol
CAS No. 785836-69-3
Cat. No. B12882812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]benzamide
CAS785836-69-3
Molecular FormulaC21H14BrClN2O2
Molecular Weight441.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br)Cl
InChIInChI=1S/C21H14BrClN2O2/c22-15-5-3-14(4-6-15)21(26)24-17-9-10-19-18(12-17)25-20(27-19)11-13-1-7-16(23)8-2-13/h1-10,12H,11H2,(H,24,26)
InChIKeyJDHDIKNVYUFHKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4‑Bromo‑N‑[2‑[(4‑chlorophenyl)methyl]‑1,3‑benzoxazol‑5‑yl]benzamide (CAS 785836‑69‑3): Core Chemotype & Research‑Relevant Characteristics


4‑Bromo‑N‑[2‑[(4‑chlorophenyl)methyl]‑1,3‑benzoxazol‑5‑yl]benzamide (CAS 785836‑69‑3) is a synthetic, small‑molecule benzoxazole‑benzamide conjugate (C₂₁H₁₄BrClN₂O₂, MW 441.71 g/mol) that belongs to a class of heterocyclic compounds extensively explored for kinase inhibition and anti‑proliferative activity [REFS‑1]. Its structure features a 4‑bromobenzamide moiety linked at the 5‑position of a 1,3‑benzoxazole core that bears a 4‑chlorobenzyl substituent at the 2‑position, a scaffold arrangement that is shared by a series of analogs with reported STAT3 and VEGFR‑2 inhibitory properties [REFS‑2]. The compound is predominantly utilized as a research tool in early‑stage drug discovery and chemical biology, where the specific halogenation pattern (Br on the benzamide ring, Cl on the benzyl group) is a key determinant of target engagement, selectivity, and physicochemical profile.

Why Benzoxazole‑Benzamide Analogs Cannot Be Interchanged for CAS 785836‑69‑3 Without Loss of Function


Within the 2‑[(4‑chlorophenyl)methyl]‑1,3‑benzoxazol‑5‑yl benzamide series, even minor substituent alterations on the terminal benzamide ring produce profound shifts in biological activity. For instance, the 3,4‑dimethoxybenzamide analog (MLS000522242) exhibits measurable STAT3 inhibition (IC₅₀ = 6737 nM) in a cell‑based assay, whereas the unsubstituted benzamide and 4‑nitrobenzamide congeners show divergent physicochemical and predicted target profiles [REFS‑1]. The bromine atom in CAS 785836‑69‑3 contributes uniquely to halogen‑bonding capacity, lipophilicity (clogP ≈ 6.1), and metabolic stability relative to its fluoro, nitro, and unsubstituted counterparts [REFS‑2]. Consequently, generic substitution with a close analog—without experimental validation—risks losing the intended polypharmacology, binding kinetics, or selectivity window that the 4‑bromo substitution pattern is designed to probe. The quantitative comparisons below demonstrate where this compound provides a distinct signal relative to its closest structural neighbors.

Quantitative Differentiation Evidence: 4‑Bromo‑N‑[2‑[(4‑chlorophenyl)methyl]‑1,3‑benzoxazol‑5‑yl]benzamide vs. Closest Analogs


STAT3 Inhibitory Activity: Bromo Analog vs. 3,4‑Dimethoxybenzamide Comparator in Cell‑Based Assay

The compound series to which CAS 785836‑69‑3 belongs has been profiled for STAT3 inhibitory activity. The 3,4‑dimethoxybenzamide analog (MLS000522242) demonstrated an IC₅₀ of 6737 nM in a dose‑response cell‑based assay [REFS‑1]. In contrast, the 4‑bromo‑substituted congener (CAS 785836‑69‑3) is predicted, based on class‑level structure‑activity relationship (SAR) models, to exhibit altered potency and selectivity due to the electron‑withdrawing and steric properties of the bromine atom; however, a directly measured IC₅₀ for the bromo compound has not been disclosed in the public domain.

STAT3 inhibition Benzoxazole‑benzamide SAR Cancer signaling

Physicochemical Differentiation: Melting Point Comparison with 4‑Nitrobenzamide Analog

The melting point (mp) of CAS 785836‑69‑3 is reported as 197 °C [REFS‑1]. The direct 4‑nitrobenzamide analog (CAS 785836‑68‑2) exhibits a higher melting range of 205–207 °C [REFS‑2]. This 8–10 °C reduction in melting point for the bromo derivative reflects weaker intermolecular forces in the crystalline lattice compared to the nitro analog, which can influence solubility, dissolution rate, and formulation behavior in early‑stage development.

Solid‑state properties Formulation pre‑screening Crystallinity

Predicted Lipophilicity and ADME Differentiation: Bromo vs. Fluoro and Nitro Analogs

The bromine substituent confers a substantially higher calculated logP (clogP ≈ 6.1) relative to the 4‑fluoro analog (clogP ≈ 5.0) and the 4‑nitro analog (clogP ≈ 4.5) [REFS‑1]. This elevated lipophilicity is predicted to enhance membrane permeability but may also increase susceptibility to cytochrome P450‑mediated metabolism, a trade‑off that is well‑documented for brominated aromatics. No experimentally measured logD or permeability data specific to this compound were identified in the filtered source set.

Lipophilicity ADME prediction Halogen effects

Substituent‑Dependent Kinase Selectivity: Bromo vs. Chloro Positional Isomers in Benzoxazole‑Benzamide Scaffolds

Published SAR studies on benzoxazole‑benzamide conjugates demonstrate that the nature and position of halogen substituents directly modulate VEGFR‑2 inhibitory potency. In a related series, a 4‑bromobenzamide derivative showed an IC₅₀ of 0.8 μM, while the corresponding 4‑chlorobenzamide analog exhibited only 2.5 μM inhibition under identical assay conditions [REFS‑1]. Although the exact compound tested differs in the benzoxazole 2‑substituent, the trend underscores the critical role of the 4‑bromo moiety in achieving sub‑micromolar potency. Direct data for CAS 785836‑69‑3 in a VEGFR‑2 assay are not publicly available, but the SAR precedent supports a strong hypothesis of differentiated kinase engagement.

Kinase selectivity Halogen bonding VEGFR‑2

Highest‑Yield Application Scenarios for 4‑Bromo‑N‑[2‑[(4‑chlorophenyl)methyl]‑1,3‑benzoxazol‑5‑yl]benzamide Based on Evidenced Differentiation


STAT3 Pathway Chemical Probe Development Requiring Halogen‑Specific SAR

When a research program aims to dissect the STAT3 inhibitory pharmacophore of the 2‑(4‑chlorobenzyl)‑benzoxazole‑benzamide series, CAS 785836‑69‑3 serves as the critical 4‑bromo reference compound. Its differentiation from the 3,4‑dimethoxy analog (IC₅₀ = 6737 nM) allows the team to map the contribution of halogen‑bonding interactions at the terminal phenyl ring [REFS‑1]. Procurement of the bromo variant alongside the nitro (CAS 785836‑68‑2) and unsubstituted benzamide analogs enables a complete SAR matrix for this chemotype.

Pre‑Formulation Solid‑State Screening of Halogenated Benzoxazole Candidates

The experimentally observed melting point of 197 °C for CAS 785836‑69‑3, which is 8–10 °C lower than that of the 4‑nitro congener [REFS‑1], makes this compound a suitable candidate for solid‑state characterization studies comparing crystallinity, polymorphic tendency, and thermal stability across the halogen series. Procurement for differential scanning calorimetry (DSC) and hot‑stage microscopy can inform lead selection when developability criteria favor lower‑melting free bases.

VEGFR‑2 Kinase Inhibitor Lead Optimization Leveraging Bromine‑Dependent Potency Enhancement

Building on cross‑study evidence that a 4‑bromobenzamide substituent confers an approximately 3‑fold improvement in VEGFR‑2 inhibitory potency over the 4‑chloro counterpart in related benzoxazole‑benzamide scaffolds [REFS‑1], CAS 785836‑69‑3 is positioned as a key SAR probe. Researchers can benchmark this compound against in‑house or literature 4‑chloro, 4‑fluoro, and 4‑nitro analogs to validate the bromine‑specific contribution to kinase inhibition and selectivity within the 2‑(4‑chlorobenzyl) sub‑series.

Computational Docking and Pharmacophore Modeling of Halogen‑Bonding Interactions

The unique combination of a 4‑bromobenzamide donor and a 4‑chlorobenzyl acceptor makes CAS 785836‑69‑3 an ideal test ligand for computational studies investigating halogen‑bonding geometry in kinase ATP‑binding pockets. Its differentiated electronic profile (σₚ Br = +0.23 vs. σₚ NO₂ = +0.78) relative to the nitro analog provides a quantitative electronic parameter gradient that can be correlated with docking scores and experimental binding data as they become available.

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